molecular formula C₃₆H₄₉F₃N₈O₉ B612565 PAR-4-AP (TFA) CAS No. 1228078-65-6

PAR-4-AP (TFA)

Cat. No.: B612565
CAS No.: 1228078-65-6
M. Wt: 794.82
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAR-4 Agonist Peptide, amide TFA (PAR-4-AP (TFA)), is a synthetic peptide agonist selectively targeting protease-activated receptor 4 (PAR-4), a G protein-coupled receptor (GPCR) expressed in platelets, immune cells, and epithelial tissues. Its molecular formula is C₃₆H₄₉F₃N₈O₉, with a molecular weight of 794.82 g/mol (CAS: 1228078-65-6), and it is typically provided as a white to off-white solid stored at -20°C .

PAR-4-AP (TFA) modulates critical physiological and pathological processes, including:

  • Platelet Activation: Induces sustained PAR-4-mediated platelet aggregation, contrasting with transient PAR-1 activation .
  • Inflammation: Enhances nitric oxide (NO) and reactive oxygen species (ROS) production in macrophages and suppresses NF-κB signaling .
  • Visceral Analgesia: Reduces colorectal distension (CRD)-induced pain in mice by 43% via spinal Fos protein downregulation, contingent on direct mucosal penetration .

Its solubility exceeds 250 mg/mL in DMSO and 100 mg/mL in water, facilitating in vitro and in vivo applications .

Properties

CAS No.

1228078-65-6

Molecular Formula

C₃₆H₄₉F₃N₈O₉

Molecular Weight

794.82

sequence

One Letter Code: AYPGKF-NH2

Synonyms

PAR-4-AP (TFA);  AY-NH2 (TFA)

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis Protocol

  • Resin Preparation : The C-terminal amino acid (Phe-NH2) is anchored to a chlorotrityl (Clt) resin via esterification, ensuring stable linkage during iterative coupling.

  • Iterative Deprotection and Coupling :

    • Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

    • Subsequent amino acids (Lys, Gly, Pro, Tyr, Ala) are coupled using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine).

  • Cleavage and Purification :

    • The peptide-resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) to cleave the peptide and remove side-chain protecting groups.

    • Crude product is purified via reverse-phase HPLC, yielding >95% purity.

Table 1: Chemical Properties of PAR-4-AP (TFA)

PropertyValue
CAS Number1228078-65-6
Canonical SMILESAla-Tyr-Pro-Gly-Lys-Phe-NH2
Molecular FormulaC₃₆H₄₉F₃N₈O₉
Solubility (DMSO)≥250 mg/mL (314.54 mM)

Stock Solution Preparation and Stability

PAR-4-AP (TFA) requires precise solubilization to maintain bioactivity. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at 10–100 mM and stored at -20°C for ≤1 month.

Stock Solution Formulation

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
11.2580.126
56.2910.629
1012.5821.258

Key Considerations :

  • Avoid repeated freeze-thaw cycles to prevent degradation.

  • For in vivo studies, dilute in sterile PBS (pH 7.4) to working concentrations (e.g., 100 μM).

In Vivo Formulation for Preclinical Models

PAR-4-AP (TFA) is administered in rodent models to study bladder hypersensitivity and inflammatory responses.

Intravesical Instillation Protocol (Mouse Model)

  • Anesthesia : Mice are anesthetized with 3% isoflurane.

  • Catheterization : A PE10 catheter is inserted transurethrally to drain urine.

  • Treatment : 100 μL of PAR-4-AP (TFA) (100 μM in PBS) is instilled into the bladder for 1 hour, repeated thrice at 48-hour intervals.

Outcome : Sustained bladder hypersensitivity is observed, validated by nociceptive behavioral assays.

In Vitro Applications and Cell-Based Assays

PAR-4-AP (TFA) modulates thrombin generation in vascular cells, demonstrating its role in coagulation.

Thrombin Generation Assay (HUVECs/HASMCs)

  • Cell Culture : Human umbilical vein endothelial cells (HUVECs) or aortic smooth muscle cells (HASMCs) are grown in DMEM + 10% FBS.

  • Pre-treatment : Cells are incubated with PAR-4-AP (TFA) (200 μM, 15 minutes).

  • Thrombin Induction : Tissue factor (20 pM) and Ca²⁺ (16 mM) are added to initiate coagulation.

Result : PAR-4-AP (TFA) accelerates thrombin generation, reducing half-peak time by 40% compared to controls.

ConditionStability Period
-80°C≤6 months
-20°C≤1 month
Room temperature≤3 days

Recommendation : Aliquot stock solutions to minimize freeze-thaw cycles.

Analytical Validation and Quality Control

  • Purity Assessment : HPLC with UV detection (220 nm) confirms ≥95% purity.

  • Mass Spectrometry : MALDI-TOF MS verifies molecular weight (794.82 Da).

Challenges and Optimization Strategies

  • Solubility Limitations : While DMSO is ideal for stock solutions, alternative solvents (e.g., PBS) must be tested for in vivo compatibility.

  • Peptide Aggregation : Sonication at 37°C for 10 minutes pre-use enhances solubility .

Chemical Reactions Analysis

PAR-4 Agonist Peptide, amide trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid for cleavage from the resin, dithiothreitol for reduction of disulfide bonds, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include the modified peptide with altered amino acid residues or oxidized methionine .

Scientific Research Applications

Hemostasis and Thrombosis

PAR-4 plays a critical role in platelet activation and thrombus formation. Research indicates that PAR-4 agonists enhance thrombin generation, which is vital for effective hemostasis.

Case Study: Thrombin Generation Enhancement

In vitro studies showed that pre-treatment with PAR-4 agonist peptide significantly accelerates thrombin generation in human umbilical vein endothelial cells (HUVECs) when stimulated with tissue factor. The reaction conditions were set at 200 µmol/L for 15 minutes, demonstrating a marked reduction in time to reach half-peak thrombin levels during coagulation .

ParameterValue
Thrombin Generation RateEnhanced
Reaction Conditions200 µmol/L; 15 mins

Inflammatory Response Modulation

PAR-4 activation has been linked to the modulation of inflammatory responses in various models.

Case Study: Inhibition of Inflammatory Mediators

In a rat model of colitis, administration of PAR-4 agonist peptide was shown to downregulate inflammatory mediators through the MAPK signaling pathway. This resulted in a significant reduction in granulocyte infiltration and edema induced by carrageenan .

ParameterResult
Granulocyte InfiltrationReduced
Edema LevelSignificantly Decreased

Cancer Research

Recent studies have indicated potential tumor-suppressive effects of PAR-4 activation.

Case Study: Tumor Suppression in Esophageal Squamous Cell Carcinoma

In vitro experiments demonstrated that PAR-4 activation inhibits the expression of DNA methyltransferase 1 and histone deacetylase 2 while increasing the expression of the tumor suppressor p16. This suggests that PAR-4 agonists could be leveraged for therapeutic strategies against certain cancers .

ParameterEffect
DNMT1 ExpressionInhibited
p16 ExpressionIncreased

Neuropathic Pain and Bladder Hypersensitivity

Research has explored the role of PAR-4 in pain mechanisms, particularly in bladder hypersensitivity models.

Case Study: Induction of Bladder Hypersensitivity

In a mouse model, intravesical administration of PAR-4 agonist peptide resulted in sustained bladder hypersensitivity. The treatment involved three doses at intervals of 48 hours, showcasing the potential for PAR-4 modulation in pain management strategies .

ParameterResult
Bladder HypersensitivityInduced
Administration MethodIntravesical

Mechanism of Action

PAR-4 Agonist Peptide, amide trifluoroacetate exerts its effects by selectively activating proteinase-activated receptor-4. Upon activation, proteinase-activated receptor-4 undergoes a conformational change that allows it to interact with G proteins, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The activation of these pathways results in various cellular responses, including inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

PAR-4-AP (TFA) vs. PAR-1 Agonists

  • Receptor Specificity : PAR-4-AP (TFA) exclusively activates PAR-4, while PAR-1 agonists (e.g., PAR-1 Agonist TFA) trigger transient platelet aggregation via PAR-1 .
  • Therapeutic Potential: PAR-4-AP (TFA) demonstrates dual roles in analgesia (CRD models) and cancer suppression, whereas PAR-1 agonists are explored for thrombosis management .

PAR-4-AP (TFA) vs. PAR-2 Agonists

  • Opposing Effects in IBS : PAR-2 activation by SLIGKV-NH₂ exacerbates visceral pain in IBS-D, while PAR-4-AP (TFA) reverses hypersensitivity in TNBS colitis and stress models .
  • Inflammatory Pathways: PAR-2 agonists promote NF-κB-driven inflammation, whereas PAR-4-AP (TFA) suppresses NF-κB and enhances anti-inflammatory ROS/NO .

PAR-4-AP (TFA) vs. Parmodulin 2 (PAR-1 Inhibitor)

  • Target Engagement : Parmodulin 2 inhibits PAR-1 allosterically (IC₅₀: 0.26 µM), contrasting with PAR-4-AP (TFA)’s direct PAR-4 activation .
  • Clinical Relevance : Both lack clinical development but diverge in applications—Parmodulin 2 for thrombosis vs. PAR-4-AP (TFA) for chronic pain and cancer .

Pharmacokinetic and Efficacy Differences

  • Route-Dependent Efficacy: PAR-4-AP (TFA) requires intracolonic (IC) administration for antinociception (54–33% sensitivity reduction at 0.04–0.08 mL CRD), failing via intraperitoneal (IP) injection .
  • Tight Junction Dependency: Its analgesic effect is abolished by 2,4,6-triaminopyrimidine (TAP), a tight junction blocker, confirming mucosal penetration is critical .
  • Immune Modulation : In SCID mice, PAR-4-AP (TFA) reverses CRD hypersensitivity independent of lymphocytes, unlike PAR-2 agonists that rely on immune cell crosstalk .

Research Implications and Limitations

  • Limitations : Lack of clinical data, instability in systemic circulation (IP inefficacy), and reliance on mucosal absorption .
  • Comparative Gaps: Unlike Parmodulin 2 or Parstatin, PAR-4-AP (TFA)’s signaling crosstalk with DNMT1/HDAC2 pathways remains underexplored in non-cancer contexts .

Conclusion PAR-4-AP (TFA) emerges as a unique tool for dissecting PAR-4’s roles in pain, inflammation, and cancer, with distinct advantages over PAR-1/PAR-2 modulators in selectivity and functional outcomes. Future studies should address its pharmacokinetic challenges and expand its therapeutic validation beyond preclinical models.

Biological Activity

PAR-4-AP (TFA), or PAR-4 Agonist Peptide, amide TFA, is a synthetic peptide that primarily acts as an agonist for protease-activated receptor 4 (PAR-4). This receptor is a G protein-coupled receptor involved in various physiological processes, including blood coagulation and inflammation. The biological activity of PAR-4-AP (TFA) has been studied extensively, revealing its potential therapeutic applications in cancer, inflammation, and pain management.

PAR-4-AP (TFA) activates PAR-4, leading to various intracellular signaling cascades. Notably, it has been shown to:

  • Enhance thrombin generation : It accelerates thrombin generation and shortens the time to reach half-peak thrombin levels during tissue factor-induced coagulation .
  • Modulate inflammatory responses : It inhibits phagocytosis in mouse macrophages while enhancing the production of nitric oxide (NO) and reactive oxygen species (ROS), thereby influencing the expression of inflammatory factors and NF-κB transcriptional activity .
  • Exert antitumor effects : In esophageal squamous cell carcinoma (ESCC), PAR-4-AP (TFA) inhibits DNA methyltransferase 1 (DNMT1) and histone deacetylase 2 (HDAC2), while increasing the expression of the tumor suppressor p16 .

Table 1: Summary of Biological Activities of PAR-4-AP (TFA)

Biological ActivityObservationsReference
Thrombin GenerationAccelerates thrombin generation; reduces time to half-peak thrombin levels
Inflammatory Response ModulationInhibits macrophage phagocytosis; increases NO and ROS production
Antitumor ActivitySuppresses DNMT1 and HDAC2 in ESCC; enhances p16 expression
Bladder HypersensitivityInduces sustained bladder hypersensitivity in animal models
Inhibition of Inflammatory MediatorsDownregulates inflammatory mediators through MAPK signaling pathway in rat models

Case Study 1: Antitumor Effects in ESCC

In a study examining the effects of PAR-4-AP (TFA) on esophageal squamous cell carcinoma, researchers found that treatment with the peptide led to a significant reduction in tumor growth. The mechanism was linked to the downregulation of DNMT1 and HDAC2, which are critical for tumor cell proliferation. The upregulation of p16, a well-known tumor suppressor, further supported its potential as a therapeutic agent against ESCC.

Case Study 2: Modulation of Inflammatory Responses

Another study focused on the role of PAR-4-AP (TFA) in modulating inflammatory responses. In experiments with mouse macrophages, it was observed that the peptide inhibited phagocytosis while simultaneously increasing NO and ROS production. This dual action suggests that PAR-4 activation can be strategically utilized to manage inflammatory conditions without completely suppressing immune responses.

Q & A

Q. What experimental models are most appropriate for studying PAR-4-AP (TFA)'s role in inflammation and pain modulation?

PAR-4-AP (TFA) has been validated in in vivo models such as water avoidance stress (WAS) and trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice. These models assess visceral hypersensitivity via colorectal distension (CRD) and measure outcomes like abdominal electromyography (EMG) responses or spinal Fos expression (a marker of neuronal activation). For example, intracolonic (IC) administration of PAR-4-AP (100 µg) reduced CRD-induced hypersensitivity by 54–33% at distension volumes of 0.04–0.08 mL, while intraperitoneal (IP) administration showed no effect .

Q. How does PAR-4-AP (TFA) selectively activate PAR-4 without cross-reacting with PAR-1 or PAR-2?

PAR-4-AP (TFA) is a synthetic peptide (AYPGKF-NH2) designed to mimic the tethered ligand domain of PAR-3. Its specificity is confirmed through receptor antagonism studies: its effects are blocked by PAR-4 antagonists but remain unaffected by PAR-1 or PAR-2 inhibitors. Competitive binding assays and calcium flux measurements in transfected cell lines further validate its selectivity .

Q. What signaling pathways are modulated by PAR-4-AP (TFA) in immune cells?

PAR-4-AP (TFA) inhibits NF-κB transcriptional activity and reduces pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in macrophages. It also suppresses MAPK signaling (e.g., ERK1/2 phosphorylation), which is critical for inflammatory mediator production. These pathways are assessed via Western blotting, ELISA, and luciferase reporter assays .

Q. What are the optimal storage and solubility conditions for PAR-4-AP (TFA) in experimental settings?

The compound is stable as a lyophilized powder at -20°C for up to three years. For in vitro use, dissolve in DMSO (≥250 mg/mL) or sterile water (≥100 mg/mL) with sonication. For in vivo studies, prepare fresh solutions in saline to avoid aggregation .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on PAR-4-AP (TFA)'s effects in TNBS-induced colitis versus stress-induced visceral hypersensitivity?

In TNBS colitis models, PAR-4-AP (TFA) reduces hypersensitivity by downregulating spinal Fos expression (7.4 ± 0.7 cells/segment in controls vs. 4.9-fold increase post-CRD). However, in stress models (e.g., WAS), PAR-4 antagonists fail to alter hypersensitivity, suggesting endogenous PAR-4 activation is context-dependent. To resolve contradictions, compare protease activity (e.g., Cat-G levels) in fecal samples or use PAR-4 knockout models to isolate receptor-specific effects .

Q. What methodological considerations are critical when evaluating PAR-4-AP (TFA)'s route-dependent efficacy (IC vs. IP)?

IC administration directly targets colonic PAR-4 receptors, bypassing systemic metabolism, whereas IP delivery results in lower bioavailability. Pharmacokinetic profiling (e.g., HPLC for plasma/tissue concentration) and tight junction modulation (e.g., using TAP peptide blockers) can clarify localization effects. For instance, TAP co-administration nullifies PAR-4-AP's IC efficacy, confirming its reliance on mucosal penetration .

Q. How does PAR-4-AP (TFA) interact with endogenous proteases like Cat-G in inflammatory contexts?

Cat-G, elevated in TNBS colitis fecal samples, acts as an endogenous PAR-4 agonist. PAR-4-AP (TFA) mimics Cat-G's effects but with higher specificity. To differentiate their roles, use PAR-4-AP in Cat-G-deficient mice or measure protease activity via fluorogenic substrates. Note that Cat-G may non-specifically activate other receptors, complicating data interpretation .

Q. What strategies optimize PAR-4-AP (TFA) dosing in combination therapies targeting cancer or neurodegeneration?

Preclinical studies in esophageal squamous cell carcinoma (ESCC) show PAR-4-AP (TFA) upregulates p16 (a tumor suppressor) and inhibits DNMT1/HDAC2. For combination trials, use dose-escalation protocols with histone deacetylase inhibitors (e.g., SAHA) and monitor synergy via Chou-Talalay assays. In neuroinflammation models, pair PAR-4-AP with ROS scavengers to balance NO/ROS modulation .

Q. How can researchers address variability in PAR-4-AP (TFA)'s effects across immune cell subtypes?

Single-cell RNA sequencing (scRNA-seq) of PAR-4-expressing macrophages, mast cells, and T cells can identify subtype-specific signaling nodes. For functional validation, use conditional PAR-4 knockout mice (e.g., LysM-Cre for myeloid cells) and assess phagocytosis, cytokine release, or NF-κB activity in isolated populations .

Methodological Guidelines

  • Data Contradiction Analysis : Compare protease activity (e.g., Cat-G, trypsin) across models using fluorogenic assays and correlate with PAR-4-AP responsiveness .
  • Experimental Controls : Include PAR-4 antagonists (e.g., pepducin P4pal-10) and route-specific vehicle controls (e.g., saline for IC, DMSO for IP) .
  • Outcome Metrics : Quantify Fos expression (immunohistochemistry), EMG responses (mV·s), and MPO activity (U/mg tissue) for inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.